2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE
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Overview
Description
2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonylamino group attached to a dimethylphenyl ring and a fluorophenyl group. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-fluoroaniline to form the sulfonylamino intermediate. This intermediate is then reacted with propanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to the modulation of various cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-dimethylphenyl)sulfonylamino]benzamide
- 2-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)propanamide
Uniqueness
Compared to similar compounds, 2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE is unique due to the presence of both the sulfonylamino and fluorophenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-(2,5-Dimethylbenzenesulfonamido)-N-(2-fluorophenyl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available sulfonamide and amine precursors. The process generally includes:
- Formation of the Sulfonamide : Reaction of 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine.
- Coupling Reaction : The sulfonamide is then coupled with N-(2-fluorophenyl)propanamide under acidic conditions to yield the final product.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties through dual inhibition mechanisms targeting MDM2 and XIAP proteins. These proteins are crucial in regulating apoptosis and cellular proliferation in cancer cells.
- In Vitro Studies : A study reported that certain analogs demonstrated IC50 values ranging from 0.8 µM to over 10 µM against various cancer cell lines such as A375 (melanoma) and MDA-MB-231 (breast cancer). The detailed results are summarized in Table 1.
Compound | A375 IC50 (µM) | MDA-MB-231 IC50 (µM) |
---|---|---|
3a | 3.2 ± 0.8 | 1.1 ± 0.3 |
3b | 2.2 ± 0.5 | 1.1 ± 0.3 |
3c | 5.1 ± 1.2 | 2.0 ± 0.4 |
... | ... | ... |
These findings suggest that modifications to the sulfonamide group can significantly influence the anticancer potency of the compound.
Antibacterial Activity
In addition to its anticancer properties, this compound has also been investigated for its antibacterial activity against resistant strains of bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and protein function.
- Case Studies : In a patent application detailing novel antibacterial compounds, it was noted that sulfonamide derivatives showed efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of both the sulfonamide moiety and the fluorophenyl group in enhancing biological activity:
- Sulfonamide Group : Essential for maintaining interaction with target proteins involved in cancer cell proliferation.
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve cellular uptake.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-11-8-9-12(2)16(10-11)24(22,23)20-13(3)17(21)19-15-7-5-4-6-14(15)18/h4-10,13,20H,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGAACBCAVJXML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.